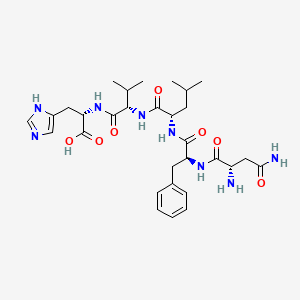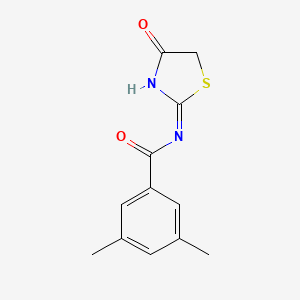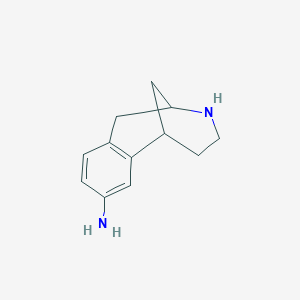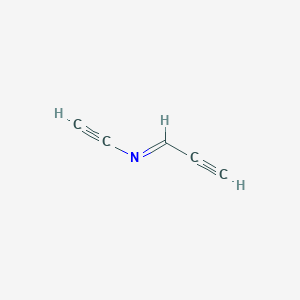
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is an organic compound with the molecular formula C17H17ClO3 It is a derivative of benzoate, featuring a phenylpropoxy group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-1-phenylpropanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylpropoxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted benzoates with different functional groups.
Hydrolysis: Yields 4-(3-chloro-1-phenylpropoxy)benzoic acid and methanol.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms alcohols or alkanes.
Scientific Research Applications
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate involves its interaction with specific molecular targets. The phenylpropoxy group allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The chlorine atom can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-bromo-1-phenylpropoxy)benzoate
- Methyl 4-(3-iodo-1-phenylpropoxy)benzoate
- Methyl 4-(3-methyl-1-phenylpropoxy)benzoate
Uniqueness
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
Properties
CAS No. |
385436-89-5 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
methyl 4-(3-chloro-1-phenylpropoxy)benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-20-17(19)14-7-9-15(10-8-14)21-16(11-12-18)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChI Key |
XDDOHZKBQBDEAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)


![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)




![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)


![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
